

5-(Furan-2-yl)nicotinic acid solubility issues and solutions.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Furan-2-yl)nicotinic acid

Cat. No.: B1322997

[Get Quote](#)

Technical Support Center: 5-(Furan-2-yl)nicotinic Acid

Welcome to the technical support center for **5-(Furan-2-yl)nicotinic acid**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of **5-(Furan-2-yl)nicotinic acid**?

A1: **5-(Furan-2-yl)nicotinic acid** is a heterocyclic compound with the following properties:

- Molecular Formula: $C_{10}H_7NO_3$ ^[1]
- Molecular Weight: 189.17 g/mol ^[1]
- Appearance: Likely a white to off-white solid, similar to its parent compound, nicotinic acid.^[2]
- General Structural Features: It possesses both a carboxylic acid group and a basic nitrogen atom on the pyridine ring, making it an amphoteric molecule. It also contains a furan ring, which contributes to its aromatic and hydrophobic character.^[3]

Q2: I am having trouble dissolving **5-(Furan-2-yl)nicotinic acid** in water. Is this expected?

A2: Yes, this is expected. Many organic acids with significant aromatic components, like **5-(Furan-2-yl)nicotinic acid**, exhibit low aqueous solubility.^[4] The planar, aromatic rings contribute to strong intermolecular forces in the solid state, which require significant energy to overcome for dissolution in water. The parent compound, nicotinic acid, is itself only slightly soluble in cold water.^[2]

Q3: What are the most common organic solvents for dissolving **5-(Furan-2-yl)nicotinic acid**?

A3: While specific data for **5-(Furan-2-yl)nicotinic acid** is not readily available, based on its structure and the properties of similar compounds like nicotinic acid, polar organic solvents are likely to be effective.^[5] These may include:

- Dimethyl sulfoxide (DMSO)
- Dimethylformamide (DMF)
- Methanol
- Ethanol
- Acetone

It is always recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Troubleshooting Guide: Solubility Issues and Solutions

This guide provides a structured approach to addressing common solubility problems with **5-(Furan-2-yl)nicotinic acid**.

Issue 1: Poor Aqueous Solubility for Biological Assays

Symptoms:

- The compound does not fully dissolve in aqueous buffers (e.g., PBS).
- Precipitation is observed upon addition of the compound to the aqueous medium.

- Inconsistent results in biological assays due to undissolved particles.

Solutions:

- pH Adjustment (Salt Formation): As a nicotinic acid derivative, the compound's solubility is expected to be highly pH-dependent.[\[6\]](#) Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble salt.
- Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[\[7\]](#)
- Use of Hydrotropes: Hydrotropic agents are compounds that can enhance the aqueous solubility of poorly soluble substances.[\[4\]](#)[\[8\]](#)

Illustrative Solubility Data

The following table provides hypothetical, yet realistic, solubility data for **5-(Furan-2-yl)nicotinic acid** to illustrate the effects of different solvents and conditions.

Solvent System	Temperature (°C)	Estimated Solubility (mg/mL)	Notes
Deionized Water	25	< 0.1	Very poorly soluble.
Phosphate Buffered Saline (PBS), pH 7.4	25	0.5 - 1.5	Increased solubility due to salt formation.
0.1 M NaOH	25	> 10	Significantly increased solubility at high pH.
DMSO	25	> 20	High solubility in a polar aprotic solvent.
Ethanol	25	1 - 5	Moderately soluble.
10% DMSO in PBS (v/v)	25	2 - 4	Co-solvency enhances aqueous solubility.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of 5-(Furan-2-yl)nicotinic Acid

This protocol describes a standard shake-flask method for determining the equilibrium solubility of the compound.

Materials:

- **5-(Furan-2-yl)nicotinic acid**
- Selected aqueous buffers (e.g., deionized water, PBS pH 7.4)
- Scintillation vials or sealed tubes
- Orbital shaker with temperature control
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of **5-(Furan-2-yl)nicotinic acid** to a vial containing a known volume of the aqueous buffer.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
- Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After shaking, allow the samples to stand to let undissolved particles settle.
- Centrifuge the samples to pellet any remaining solid.
- Carefully remove an aliquot of the supernatant.

- Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

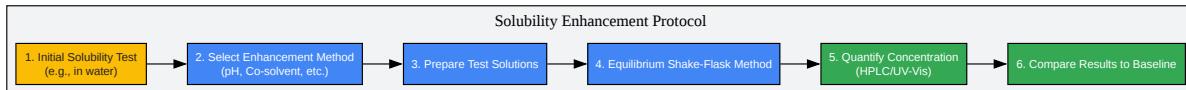
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol outlines the steps to prepare a stock solution of **5-(Furan-2-yl)nicotinic acid** by forming its salt.

Materials:

- **5-(Furan-2-yl)nicotinic acid**
- Deionized water
- 1 M NaOH solution
- pH meter


Procedure:


- Weigh the desired amount of **5-(Furan-2-yl)nicotinic acid** and place it in a suitable container.
- Add a portion of the final desired volume of deionized water.
- While stirring, slowly add 1 M NaOH dropwise to the suspension.
- Monitor the pH of the solution. The solid should dissolve as the pH increases and the carboxylate salt is formed.
- Continue adding NaOH until all the solid has dissolved and the desired pH is reached (e.g., pH 7.4 for physiological relevance).
- Add the remaining volume of deionized water to reach the final desired concentration.
- Sterile filter the solution if it is for use in cell culture.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility problems with **5-(Furan-2-yl)nicotinic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Furan-2-yl)nicotinic acid | C10H7NO3 | CID 23004860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 3. cas 857283-84-2|| where to buy 5-(furan-2-yl)nicotinic acid [chemenu.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymchem.com [cdn.caymchem.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [5-(Furan-2-yl)nicotinic acid solubility issues and solutions.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322997#5-furan-2-yl-nicotinic-acid-solubility-issues-and-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com